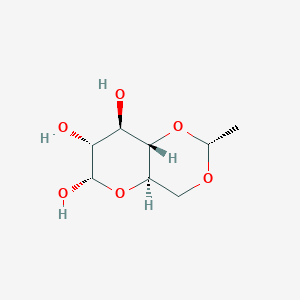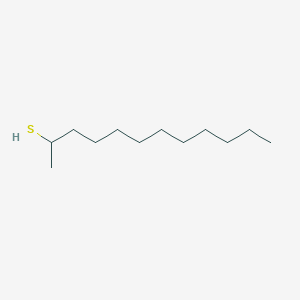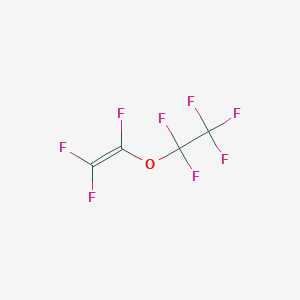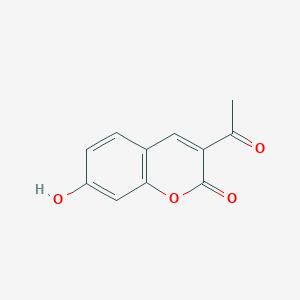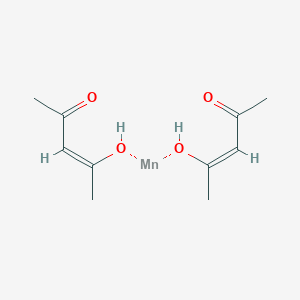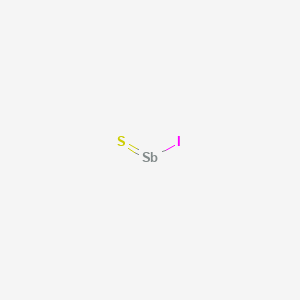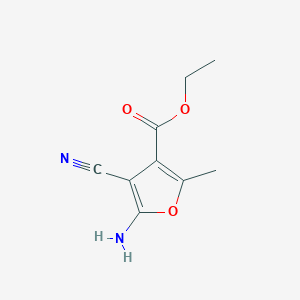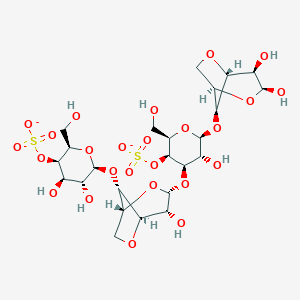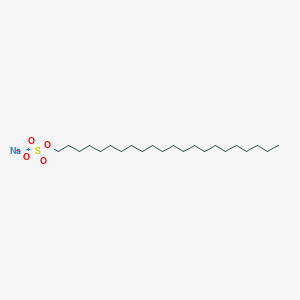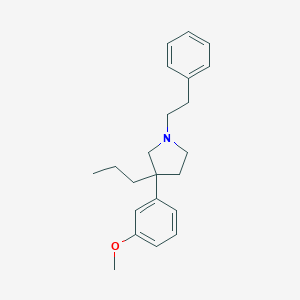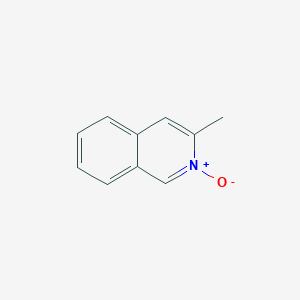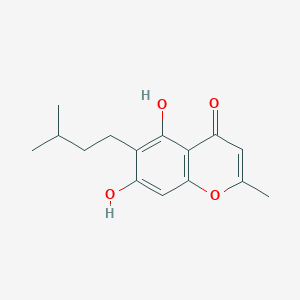
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is a natural compound found in various plants such as Passiflora incarnata, Ruta graveolens, and Glycyrrhiza glabra. It has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
Mecanismo De Acción
The mechanism of action of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to possess various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and cost-effective. However, one limitation of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is its low solubility in water, which can make it challenging to use in aqueous-based experiments.
Direcciones Futuras
There are many potential future directions for the study of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-. One area of interest is its potential as an anti-diabetic agent. Studies have shown that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential anticancer effects of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, and to elucidate its mechanism of action.
Métodos De Síntesis
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can be synthesized through various methods, including the reaction between 2,4-pentanedione and 2-hydroxybenzaldehyde, and the reaction between 2,4-pentanedione and 2,4-dihydroxybenzaldehyde. However, the most efficient method for synthesizing Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is through the reaction between 2,4-pentanedione and isopentyl bromide in the presence of sodium ethoxide.
Aplicaciones Científicas De Investigación
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects. Studies have also demonstrated its potential as an anti-diabetic agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
13475-07-5 |
|---|---|
Nombre del producto |
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl- |
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-methyl-6-(3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C15H18O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h6-8,16,18H,4-5H2,1-3H3 |
Clave InChI |
LQVWWKRBRAGZJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



